molecular formula C14H13N3O2S B2608457 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941957-44-4

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide

Cat. No.: B2608457
CAS No.: 941957-44-4
M. Wt: 287.34
InChI Key: RTOPYRJCLFXOHG-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a tetrahydrocycloheptathiophene ring, and an isoxazole carboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydrocycloheptathiophene Ring: This step often involves the cyclization of a suitable precursor, such as a diene or a thiol, under acidic or basic conditions to form the cycloheptathiophene ring.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts or through the use of cyanating agents like trimethylsilyl cyanide.

    Construction of the Isoxazole Ring: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

    Coupling to Form the Final Compound: The final step involves coupling the isoxazole ring with the tetrahydrocycloheptathiophene derivative, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the cyano and isoxazole groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced isoxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on enzymes, receptors, and other proteins.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or neurological disorders. Researchers explore its efficacy, safety, and mechanism of action in preclinical and clinical studies.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in specific applications, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and isoxazole ring are key functional groups that can form hydrogen bonds, coordinate with metal ions, or participate in other interactions with biological molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide

Uniqueness

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-8-10-9-4-2-1-3-5-12(9)20-14(10)17-13(18)11-6-7-16-19-11/h6-7H,1-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOPYRJCLFXOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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